2,3,3-Trichloroacrylamide

Description

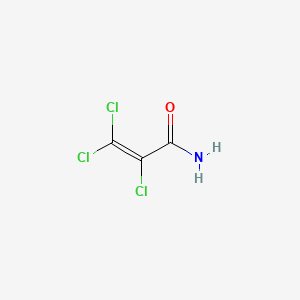

Structure

2D Structure

3D Structure

Properties

CAS No. |

3880-18-0 |

|---|---|

Molecular Formula |

C3H2Cl3NO |

Molecular Weight |

174.41 g/mol |

IUPAC Name |

2,3,3-trichloroprop-2-enamide |

InChI |

InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8) |

InChI Key |

BJVAUAPBLDCULS-UHFFFAOYSA-N |

SMILES |

C(=C(Cl)Cl)(C(=O)N)Cl |

Canonical SMILES |

C(=C(Cl)Cl)(C(=O)N)Cl |

Other CAS No. |

3880-18-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,3 Trichloroacrylamide and Derivatives

Strategies for the Direct Synthesis of 2,3,3-Trichloroacrylamide

The most direct and conventional method for synthesizing this compound involves the acylation of an amine source with 2,3,3-trichloroacryloyl chloride. This reaction is a standard procedure for amide bond formation. In a typical laboratory preparation, the highly reactive 2,3,3-trichloroacryloyl chloride is added to a solution containing the amine, often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. researchgate.netthieme-connect.de

For instance, the synthesis of N-substituted 2,3,3-trichloroacrylamides, such as N-ethyl-1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, is achieved by reacting the corresponding aminophenylpyrazole intermediate with 2,3,3-trichloroacryloyl chloride in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. thieme-connect.de This straightforward approach provides the desired product in high yield. thieme-connect.de The precursor, 2,3,3-trichloroacryloyl chloride, can be prepared from 2,3,3-trichloroacrylic acid, which itself is a downstream product of 2,3,3-trichloropropenal. lookchem.com

Synthesis of Complex Molecules Incorporating the this compound Unit

The this compound moiety can be incorporated into larger, more complex molecular scaffolds. These derivatives are often targeted for their specific biological activities. A notable example is Ethyl-1-(4-(2,3,3-trichloroacrylamido)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as Pyr3, which is recognized as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. researchgate.net

Chlorination-Based Synthetic Routes to Trichloroacrylamide Analogs

Chlorination is a fundamental process for introducing chlorine atoms into a molecule. While direct, exhaustive chlorination of a simple acrylamide (B121943) to yield this compound is challenging, chlorination is key in synthesizing the necessary precursors. The synthesis of the trichloroacetyl group typically involves the chlorination of precursors like acetyl chloride or acetaldehyde (B116499) using active charcoal as a catalyst. google.com

In the context of amide chemistry, N-chlorination of secondary amides using reagents like N-chlorobenzotriazole is a known transformation, yielding N-chloroamides. researchgate.net Similarly, studies on the reaction between chlorine and various amides show that N-chloramides are formed, which are themselves reactive species. nih.gov The synthesis of the this compound unit relies on a pre-chlorinated building block, specifically 2,3,3-trichloroacryloyl chloride, rather than the chlorination of an existing acrylamide. thieme-connect.de The preparation of this acid chloride involves a multi-step synthesis that ultimately depends on exhaustive chlorination reactions of simpler carbon feedstocks. google.comgoogle.com

Multi-Component Coupling Reactions for Trichloroacrylamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.orgfrontiersin.org These reactions are prized for their ability to rapidly generate molecular complexity and create large libraries of diverse compounds. researchgate.net

The Ugi and Passerini reactions are cornerstone MCRs in synthetic chemistry. organic-chemistry.orgnih.gov While a direct MCR to form this compound itself is not standard, these reactions are instrumental in building complex scaffolds that can be subsequently coupled with the trichloroacrylamide unit. For example, a complex amine can be synthesized via an MCR and then reacted with 2,3,3-trichloroacryloyl chloride in a subsequent step. thieme-connect.de

Alternatively, a molecule already containing the trichloroacrylamide group can be used as a component in an MCR. An aniline (B41778) derivative, such as N-(4-aminophenyl)-2,3,3-trichloroacrylamide, could serve as the amine component in an Ugi four-component reaction. This would involve reacting the aniline with an aldehyde, an isocyanide, and a carboxylic acid to generate a highly complex and diverse molecular scaffold in a single, efficient step.

Advanced Synthetic Techniques in Trichloroacrylamide Preparation

Modern synthetic chemistry increasingly employs advanced technologies to improve reaction efficiency, safety, and scalability. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Application of Flow Microreactor Systems in Synthesis

Flow microreactors are miniaturized systems that allow for chemical reactions to be performed in a continuous stream. nih.gov These systems provide superior control over reaction parameters such as temperature, pressure, and reaction time (residence time), and offer significantly enhanced heat and mass transfer compared to batch reactors.

One application relevant to trichloroacrylamide synthesis is the use of flow systems to handle reactive intermediates. For instance, the synthesis of N-butyl-2,3,3-trichloroacrylamide has been demonstrated using a flow microreactor system. This method can involve the generation of short-lived, unstable intermediates like organolithiums, which are difficult to manage in batch reactors but can be effectively generated and immediately reacted in a continuous flow. The precise control of residence time is crucial; it must be long enough for the reaction to complete but short enough to prevent the decomposition of unstable products.

| Reactant 1 | Reactant 2 | System | Yield | Reference |

|---|---|---|---|---|

| Trichlorovinyllithium (generated in situ) | Butyl isocyanate | Two T-shaped micromixers and two microtube reactors | 57% | ontosight.ai |

The synthesis of complex derivatives has also been adapted to flow systems. The preparation of Pyr3, which involves a multi-step sequence including cyclocondensation, reduction, and acylation, has been streamlined by integrating microwave-assisted steps with continuous flow reactors. This integrated approach enhances efficiency, particularly for the precursor synthesis and the in-line reduction of a nitro group to an amine using a packed-bed reactor with a Pd/C catalyst. This demonstrates the power of combining different advanced techniques to construct complex molecules incorporating the this compound unit.

Chemical Reactivity and Transformation Studies of the 2,3,3 Trichloroacrylamide Moiety

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the 2,3,3-trichloroacrylamide moiety is characterized by a pronounced electrophilic nature, primarily due to the strong electron-withdrawing effects of the trichloromethyl group and the carbonyl group. These groups significantly reduce the electron density across the vinylic double bond, making it highly susceptible to attack by nucleophiles.

Electrophilic Character: The carbon-carbon double bond in this compound is electron-deficient, rendering it a prime target for nucleophilic addition. Specifically, the β-carbon of the acrylamide (B121943) system is highly electrophilic. This is a classic example of a Michael acceptor, which can react with a wide range of soft nucleophiles. chemistnotes.comwikipedia.org The carbonyl carbon also possesses electrophilic character and can be attacked by strong nucleophiles.

Nucleophilic Character: Conversely, the nucleophilicity of the amide nitrogen is substantially diminished. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent electron-deficient carbonyl group, and this effect is further amplified by the powerful inductive pull of the trichloromethyl group. Consequently, reactions requiring a nucleophilic amide nitrogen are generally disfavored.

Common reaction pathways are dominated by the molecule's role as an electrophile.

Interactive Table 1: Reactivity Sites of this compound

| Site | Type | Influencing Factors | Expected Reaction Type |

|---|---|---|---|

| C=C Double Bond | Highly Electrophilic | Conjugation with C=O; Strong inductive effect of -CCl₃ group | Michael (1,4-Conjugate) Addition chemistnotes.commasterorganicchemistry.com |

| Carbonyl Carbon (C=O) | Electrophilic | Polarization of C=O bond | Nucleophilic Acyl Addition |

| Amide Nitrogen (-NH₂) | Weakly Nucleophilic | Delocalization of lone pair into C=O; Inductive effect of -CCl₃ | Generally unreactive as a nucleophile |

Mechanistic Elucidation of Transformations Involving the Trichloroacrylamide System

The transformations involving the this compound system are predominantly governed by well-established reaction mechanisms, particularly conjugate additions.

Michael Addition Mechanism: The most prevalent reaction mechanism is the Michael addition, which involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. chemistnotes.comwikipedia.org The mechanism proceeds in distinct steps:

Nucleophile Activation: A base abstracts a proton from the nucleophilic species (the Michael donor) to generate a resonance-stabilized carbanion or another suitable nucleophile. chemistnotes.combyjus.com

Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the this compound moiety. This breaks the C=C π-bond and forms a new carbon-nucleophile bond, resulting in a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated by a proton source (often the conjugate acid of the base used in the first step or the solvent) to yield the final 1,4-adduct. byjus.com

Cycloaddition Reactions: The electron-deficient nature of the double bond in trichloromethyl-substituted alkenes also makes them suitable components in cycloaddition reactions. For instance, similar structures like (E)-3,3,3-trichloro-1-nitroprop-1-ene readily undergo [3+2] cycloaddition reactions with various nitrile N-oxides or nitrones. mdpi.comresearchgate.net These reactions are often highly regioselective due to the strong electrophilic character of the β-carbon atom of the nitrovinyl moiety. growingscience.com Theoretical studies on these systems suggest a polar, one-step, two-stage mechanism. researchgate.net By analogy, this compound is expected to be a competent dienophile or dipolarophile in various cycloaddition reactions.

Interactive Table 2: Proposed Mechanism for Michael Addition to this compound

| Step | Description | Intermediate | Key Features |

|---|---|---|---|

| 1 | A basic catalyst deprotonates the Michael donor (e.g., a malonate ester) to form a nucleophilic enolate. | Enolate of Michael Donor | Reversible; generates the active nucleophile. |

| 2 | The enolate attacks the electrophilic β-carbon of the this compound. | Resonance-stabilized enolate adduct | Rate-determining step; formation of a new C-C bond. masterorganicchemistry.com |

| 3 | The enolate intermediate abstracts a proton from the protonated base or solvent. | Final 1,4-adduct | Irreversible proton transfer; regenerates the catalyst. wikipedia.org |

Quantitative Structure-Reactivity Relationships (QSRRs) in Trichloroacrylamide Derivatives

Quantitative structure-reactivity relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. For derivatives of this compound, QSRR studies can provide valuable insights into how different substituents affect the electrophilicity of the molecule and, consequently, its reaction rates with nucleophiles.

In a typical QSRR study for a series of N-substituted this compound derivatives, various physicochemical or calculated molecular descriptors of the substituents would be used as predictor variables. The response variable would be a quantitative measure of reactivity, such as the logarithm of the reaction rate constant (log k).

Relevant Descriptors:

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of a substituent. Examples include the Hammett constant (σ), which is widely used for substituents on an aromatic ring attached to the amide nitrogen.

Steric Descriptors: These account for the size and shape of the substituent, which can influence the accessibility of the reaction center. Examples include Taft's steric parameter (Es).

Quantum Chemical Descriptors: These are calculated using computational chemistry methods and can include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the electrophilicity index (ω). mdpi.com

A hypothetical QSRR study might investigate the reaction of various N-aryl-2,3,3-trichloroacrylamides with a common nucleophile. The goal would be to derive an equation of the form:

log(k) = c₀ + c₁σ + c₂Es + ...

where k is the reaction rate, and c values are coefficients determined by regression analysis. Such studies have been successfully applied to other acrylamide derivatives to understand their biological activity, which is often linked to their chemical reactivity. nih.govnih.gov

Interactive Table 3: Hypothetical QSRR Data for N-Aryl-2,3,3-trichloroacrylamide Derivatives

| Substituent on Aryl Ring (R) | Hammett Constant (σₚ) | Relative Rate (k_rel) | log(k_rel) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.14 | 0.33 |

| -CN | 0.66 | 12.02 | 1.08 |

| -NO₂ | 0.78 | 25.70 | 1.41 |

This table presents hypothetical data to illustrate the QSRR concept. A positive correlation between log(k_rel) and the Hammett constant (σₚ) would indicate that electron-withdrawing groups on the N-aryl substituent enhance the reactivity of the compound towards nucleophiles.

Advanced Spectroscopic Characterization of 2,3,3 Trichloroacrylamide and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3,3-trichloroacrylamide, both ¹H and ¹³C NMR would yield critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides information on connectivity. For this compound (C₃H₂Cl₃NO), the two protons of the amide group (-NH₂) are expected to be diastereotopic due to the chiral center created by the C2 carbon, which is bonded to a chlorine and a dichlorovinyl group. This would result in two separate signals for the amide protons, likely appearing as broad singlets in the downfield region of the spectrum, typically between 5.0 and 8.0 ppm. The exact chemical shift would be influenced by the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected. The carbonyl carbon (C=O) would appear significantly downfield, typically in the range of 160-170 ppm. The two olefinic carbons (C2 and C3) would resonate in the vinylic region, with their chemical shifts influenced by the attached chlorine atoms. The C2 carbon, bonded to one chlorine atom, would likely appear around 125-135 ppm, while the C3 carbon, bonded to two chlorine atoms, would be further downfield, potentially in the 135-145 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Spectroscopic Data for an Analogous Chlorinated Acrylamide (B121943)

| Compound | Nucleus | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Notes |

| This compound | ¹H | ~5.0 - 8.0 | Broad singlet | Amide protons (-NH₂) |

| ¹³C | ~160 - 170 | Singlet | Carbonyl carbon (C=O) | |

| ¹³C | ~125 - 135 | Singlet | Olefinic carbon (-C Cl=) | |

| ¹³C | ~135 - 145 | Singlet | Olefinic carbon (=CCl₂) | |

| N-methyl-N-tosyl-Z-β-chloroacrylamide nottingham.ac.uk | ¹H | 7.86 (d, J = 8.4 Hz, 2H), 7.43 (d, J = 8.4 Hz, 2H), 7.29 (s, 1H), 3.48 (s, 3H), 2.47 (s, 3H) | - | Aromatic, vinylic, and methyl protons |

| ¹³C | 162.1, 146.2, 133.4, 130.4, 128.9, 128.0, 120.3, 35.9, 21.8 | - | Aromatic, carbonyl, vinylic, and methyl carbons |

Data for N-methyl-N-tosyl-Z-β-chloroacrylamide is provided as a representative example of a chlorinated acrylamide derivative.

High-Accuracy Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-accuracy mass spectrometry can determine the elemental composition of a molecule with high precision, serving as a definitive tool for confirming the molecular formula.

For this compound (C₃H₂Cl₃NO), the nominal molecular weight is 174 g/mol . However, due to the presence of two common isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion region would show a cluster of peaks corresponding to the different combinations of chlorine isotopes. The most abundant peak would be for the molecule containing three ³⁵Cl atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would follow a predictable pattern based on the natural abundance of the chlorine isotopes.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways for amides include the loss of the amino group (-NH₂) or the carbonyl group (-CO). For this compound, fragmentation could also involve the loss of chlorine atoms or the cleavage of the C-C bonds. The resulting fragment ions would also exhibit characteristic isotopic patterns if they contain chlorine atoms.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Relative Abundance (%) |

| [C₃H₂³⁵Cl₃NO]⁺ | 173 | 100.0 |

| [C₃H₂³⁵Cl₂³⁷ClNO]⁺ | 175 | 97.9 |

| [C₃H₂³⁵Cl³⁷Cl₂NO]⁺ | 177 | 31.9 |

| [C₃H₂³⁷Cl₃NO]⁺ | 179 | 3.5 |

The predicted isotopic pattern is based on the natural abundances of chlorine isotopes (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%).

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. scbt.commdpi.com These two techniques are often complementary.

In the IR spectrum of this compound, characteristic absorption bands are expected for the amide and alkene functionalities. The N-H stretching vibrations of the primary amide group would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong absorption around 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) would be observed near 1640-1600 cm⁻¹. The C=C double bond stretching vibration is expected in the 1620-1580 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy would also reveal these vibrational modes, but with different relative intensities. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C-Cl stretches would also be prominent. The symmetrical N-H stretching vibration would be visible, while the C=O stretch would likely be weaker compared to the IR spectrum.

Table 3: Predicted and Analogous Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Range (cm⁻¹) for this compound | Observed Range for Acrylamide (Standard) mdpi.com |

| Amide (-NH₂) | N-H Stretch | 3400 - 3200 | 3350, 3160 |

| Amide (-C=O) | C=O Stretch (Amide I) | 1680 - 1650 | 1670 |

| Amide (-NH₂) | N-H Bend (Amide II) | 1640 - 1600 | - |

| Alkene (-C=C-) | C=C Stretch | 1620 - 1580 | 1612 |

| Amide (-C-N-) | C-N Stretch | 1420 - 1380 | ~1420 |

| Alkene (=C-H) | C-H Bend (out-of-plane) | 1000 - 950 | - |

| Alkyl Halide (-C-Cl) | C-Cl Stretch | 800 - 600 | - |

Observed ranges for acrylamide are provided for comparison.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Investigations of 2,3,3 Trichloroacrylamide

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2,3,3-trichloroacrylamide. These calculations can provide insights into the molecule's geometry, bond lengths, bond angles, and the distribution of electron density. The presence of the electron-withdrawing trichlorovinyl group and the amide group significantly influences the electronic properties of the molecule.

Analyses of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy and localization of these orbitals are key determinants of a molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The distribution of these orbitals on the this compound framework would indicate the most probable sites for nucleophilic and electrophilic attack.

While specific DFT studies solely on this compound are not extensively detailed in the public domain, the principles of quantum chemistry suggest that the chlorine atoms and the carbonyl group will significantly lower the energy of the LUMO, making the molecule a good electrophile. The electron density is likely polarized, with partial positive charges on the carbon atoms of the double bond and the carbonyl carbon, and partial negative charges on the chlorine and oxygen atoms.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound and for mapping their energy landscapes. Such studies can calculate the activation energies for various potential reaction pathways, identify transition states, and determine the thermodynamic stability of reactants, intermediates, and products. This information is vital for predicting reaction outcomes and optimizing reaction conditions.

For example, the synthesis of more complex molecules from this compound can be modeled to understand the regioselectivity and stereoselectivity of the reactions. One area where this is relevant is in the synthesis of pyrazole (B372694) derivatives, where this compound can be a part of a larger starting material. science.govuni-graz.atmdpi.com Computational studies could model the cycloaddition or condensation reactions involved, providing a theoretical basis for the observed product distributions.

While detailed computational studies on the reaction mechanisms of this compound itself are not widely published, the methodologies for such investigations are well-established. They would likely involve DFT calculations to map the potential energy surface of a given reaction, allowing researchers to visualize the lowest energy path from reactants to products.

In Silico Analysis of Structure-Activity/Selectivity Relationships (SAR/SSR)

In silico analysis, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) studies, are computational techniques used to correlate the chemical structure of a compound with its biological activity or selectivity. For this compound, this type of analysis is most relevant when it is incorporated into a larger, biologically active molecule.

In silico studies on Pyr3 and its analogs could involve:

Molecular Docking: Simulating the binding of the molecule into the active site of the TRPC3 channel to predict binding affinity and orientation.

QSAR Modeling: Developing mathematical models that relate descriptors of the molecular structure (such as steric, electronic, and hydrophobic properties) to the observed inhibitory activity. The properties of the this compound group would be key descriptors in such a model.

Pharmacophore Mapping: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The trichloroacrylamide group would contribute significantly to the pharmacophore of Pyr3.

These computational approaches help in understanding why the this compound group is important for the activity of Pyr3 and can guide the design of new, more potent, or more selective inhibitors. science.govscience.govpreprints.orgpreprints.orgmdpi.comresearchgate.net For example, modifications to the chlorine substitution pattern or the acrylamide (B121943) group could be explored computationally to predict their effect on binding and activity before undertaking synthetic efforts.

Role of the 2,3,3 Trichloroacrylamide Moiety in Bioactive Chemical Entities

Contribution to Molecular Recognition and Ligand-Target Binding Interactions

The 2,3,3-trichloroacrylamide moiety is a critical component for the direct interaction between a ligand and its biological target. In the case of Pyr3, this moiety is part of a larger structure that directly binds to and inhibits the Transient Receptor Potential Canonical 3 (TRPC3) channel. nih.govresearchgate.net Electrophysiological and photoaffinity labeling experiments have provided evidence for the direct action of Pyr3 on the TRPC3 protein. researchgate.net

Analysis of its Impact on Selectivity in Biological Systems

The this compound moiety is crucial for conferring target selectivity to the bioactive compounds that contain it. Structure-function relationship studies have demonstrated that the trichloroacrylic amide group is important for the high selectivity of Pyr3 for the TRPC3 channel over other related channels. researchgate.net

Pyr3 is reported to be a selective inhibitor of TRPC3, with a marked selectivity over other TRP channels from the same family. nih.govnih.gov This selectivity allows it to be used as a pharmacological tool to investigate the specific roles of TRPC3 in various physiological and pathological processes. researchgate.netnih.gov For instance, its ability to selectively block TRPC3 has been used to study the channel's role in cardiac hypertrophy and renal fibrosis. researchgate.netnih.gov

Comparisons with related pyrazole (B372694) compounds underscore the importance of the this compound group. A similar compound, Pyr2, which lacks this specific moiety, was found to inhibit TRPC5 channels, highlighting how the presence of the trichloroacrylic amide group shifts the selectivity toward TRPC3. nih.gov However, it is important to note that the selectivity of Pyr3 is not absolute; some studies have found that it can also inhibit STIM/Orai channels with comparable potency, which must be considered when interpreting experimental results. nih.govnih.gov

| Compound | Key Structural Moiety | Primary Target | Other Targets / Notes | Reference |

|---|---|---|---|---|

| Pyr3 (ethyl-1-(4-(this compound)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) | Contains this compound | TRPC3 | Reported as the most selective TRPC3 inhibitor, but can also inhibit STIM/Orai channels. | nih.govresearchgate.netnih.gov |

| Pyr2 | Lacks this compound | TRPC5 | Used in structure-function studies to highlight the role of the trichloroacrylamide group in TRPC3 selectivity. | nih.gov |

Mechanistic Studies of Compound-Target Engagement (e.g., TRPC3 channel modulation)

Mechanistic studies have extensively used compounds containing the this compound moiety, like Pyr3, to understand the function and regulation of the TRPC3 ion channel. TRPC3 is a non-selective cation channel that allows Ca2+ to enter the cell and is typically activated by diacylglycerol (DAG) following the stimulation of certain cell surface receptors. nih.govresearchgate.net

The primary mechanism of action for Pyr3 is the direct inhibition of Ca2+ influx through the TRPC3 channel. nih.govnih.gov By blocking this channel, Pyr3 prevents the rise in intracellular calcium that would normally trigger a cascade of downstream signaling events. This inhibitory effect has been demonstrated to be dose-dependent. nih.gov

The consequences of TRPC3 blockade by Pyr3 are significant and varied across different cell types:

Inhibition of Signaling Pathways: Pyr3 has been shown to inhibit the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key protein in cell proliferation and differentiation pathways. nih.govnih.gov It also attenuates the activation of the calcineurin/nuclear factor of activated T cells (NFAT) pathway, which is critical in the development of cardiac hypertrophy. researchgate.netfrontiersin.org

Cellular Function Modulation: In B lymphocytes, Pyr3 was found to prevent the translocation of phospholipase C (PLCγ2) to the cell membrane, an important step in B cell receptor signaling. nih.govresearchgate.net In renal fibroblasts, Pyr3-mediated blockade of TRPC3 inhibits cell proliferation. nih.gov Similarly, it has been shown to reduce intracellular Ca2+ concentrations in skeletal muscle fibers. whiterose.ac.uknih.gov

These mechanistic insights have been gathered through a variety of experimental techniques, as summarized in the table below.

| Experimental System | Agonist / Stimulus | Pyr3 Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat Renal Fibroblasts | Angiotensin II (Ang II) / 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | 0.1 - 10 µM | Inhibited Ca2+ entry in a dose-dependent manner; inhibited cell proliferation and ERK1/2 phosphorylation. | nih.gov |

| TRPC3-transfected HEK293 Cells | Carbachol (CCh) / GSK1702934A | 3 - 10 µM | Suppressed TRPC3 currents in whole-cell patch-clamp recordings; inhibited 91% of hTRPC3 currents. | nih.govnih.gov |

| DT40 B Lymphocytes | B Cell Receptor (BCR) stimulation | 3 µM | Suppressed Ca2+ influx, PLCγ2 translocation, and ERK phosphorylation. | nih.govresearchgate.net |

| Rat Neonatal Cardiomyocytes | Pressure overload simulation | Not specified | Attenuated activation of NFAT and hypertrophic growth. | researchgate.net |

| Mouse Skeletal Muscle Fibers | Basal (resting Ca2+) | 10 µM | Reduced elevated intracellular Ca2+ concentrations. | whiterose.ac.uknih.gov |

| Mouse Thoracic Aorta Endothelial Cells | Carbachol (CCh) | 10 µM | Significantly inhibited the Ca2+ response. | karger.com |

Environmental Fate and Transformation Pathways of 2,3,3 Trichloroacrylamide Containing Compounds

Photochemical Degradation Processes

Photochemical degradation, involving the absorption of light, is a significant abiotic process for the transformation of organic compounds in the environment, particularly in surface waters and the atmosphere. bohrium.com The degradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizing species like hydroxyl radicals (•OH) or dissolved organic matter. bohrium.com

For 2,3,3-trichloroacrylamide, the presence of chlorine atoms on the double bond would likely influence the photochemical reactivity. The C-Cl bonds can be susceptible to photolytic cleavage. For instance, the photodegradation of other chlorinated compounds, like dichloromethane, under photocatalytic conditions (TiO2) leads to the formation of various intermediates, including phosgene, chloroform, and ultimately carbon dioxide. acs.org The photolytic degradation of polyacrylamides is understood to be a free-radical process that can lead to chain scission and the formation of lower molecular weight products. usf.edu

Given these precedents, the photochemical degradation of this compound, especially through indirect photolysis, is expected to proceed via radical attack on the double bond or the amide group, and through photolytic cleavage of the carbon-chlorine bonds. This would lead to a variety of smaller, oxidized, and potentially dechlorinated or chlorinated transformation products.

Table 1: Potential Photochemical Degradation Products of Acrylamide (B121943) during UV/Chlorine Treatment This table is based on degradation products identified for the parent compound acrylamide and serves as a model for potential products from this compound.

| Product Category | Compound Name | Chemical Formula | Reference |

| Trihalomethanes | Chloroform | CHCl₃ | nih.govresearchgate.net |

| Haloacetonitriles | Dichloroacetonitrile (DCAN) | CHCl₂CN | nih.govresearchgate.net |

| Trichloroacetonitrile (TCAN) | CCl₃CN | nih.govresearchgate.net | |

| Haloacetamides | 2,2-Dichloroacetamide (DCAcAm) | CHCl₂CONH₂ | nih.govresearchgate.net |

| 2,2,2-Trichloroacetamide (TCAcAm) | CCl₃CONH₂ | nih.govresearchgate.net |

Biodegradation and Biotransformation Mechanisms

Biodegradation is a key process in the environmental attenuation of organic pollutants, mediated by microorganisms such as bacteria and fungi. mdpi.comhibiscuspublisher.com The structure of this compound suggests several points of microbial attack, primarily the carbon-chlorine bonds and the amide group.

The cleavage of carbon-halogen bonds is a critical step in the degradation of halogenated organic compounds. nih.gov This is often catalyzed by enzymes known as dehalogenases. nih.govmdpi.com Microbial dehalogenation can occur under both aerobic and anaerobic conditions through various mechanisms, including hydrolytic and reductive dehalogenation. mdpi.comnih.gov For instance, enzymes like 2-haloacrylate reductase and 2-haloacrylate hydratase act on similar structures, catalyzing the reduction of the double bond or hydration, respectively, which can be a prelude to or facilitate dehalogenation. nih.govtandfonline.com Bacteria capable of degrading chloroanilines often initiate the process through oxidative deamination to form chlorocatechols, which are then funneled into central metabolic pathways. nih.gov

Table 2: Microbial Enzymes and Pathways for Degradation of Analogous Compounds

| Enzyme/Pathway | Substrate Class | Transformation | Microbial Source Example | Reference |

| Dehalogenases | Haloalkanoic acids, Haloacrylates | Cleavage of C-Halogen bond | Pseudomonas sp., Rhodococcus sp. | mdpi.comtandfonline.com |

| 2-Haloacrylate Reductase | 2-Haloacrylates | Reduction of C=C double bond | Pseudomonas sp. | nih.govtandfonline.com |

| Amidases | Amides | Hydrolysis of amide bond to carboxylic acid and ammonia | Corynebacterium, Brevibacterium | epa.govgoogle.com |

| Aniline (B41778) Dioxygenase | Chloroanilines | Oxidative deamination to chlorocatechol | Pseudomonas acidovorans | nih.gov |

Hydrolytic Stability and Associated Degradation Products

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is expected to be low due to the presence of both an amide functional group and activating chloro-substituents on the vinyl carbon.

The this compound moiety is a component of the selective TRPC3 channel inhibitor, Pyr3. kit.edutocris.com Studies on analogues of Pyr3 have noted that the trichloroacrylamide group contributes to metabolic instability and toxicity. Hydrolysis can target the amide bond, which would cleave the molecule into 2,3,3-trichloroacrylic acid and an amine-containing fragment. The rate of this hydrolysis is influenced by pH, with both acid- and base-catalyzed mechanisms being possible.

The presence of three chlorine atoms on the acrylamide structure significantly influences its electronic properties. These electron-withdrawing groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Furthermore, the vinylic chlorines can also be subject to hydrolysis, although this is generally a slower process than amide hydrolysis unless facilitated by specific environmental conditions. Studies on the hydrolysis of other chlorinated compounds, such as trichloroisocyanuric acid (TCCA), show a strong pH dependence on the distribution of hydrolysis products, which include hypochlorous acid (HClO) and the hypochlorite (B82951) ion (ClO⁻). researchgate.net While structurally different, this demonstrates the reactivity of C-Cl bonds to hydrolysis.

Table 3: pH-Dependent Hydrolysis Products of Trichloroisocyanuric Acid (TCCA) as an Analogue for Chlorinated Compound Hydrolysis

| pH Range | Dominant Hydrolysis Species | Reference |

| < 4 | Trichloroisocyanuric Acid (undissociated) | researchgate.net |

| 4 - 6 | Dichloroisocyanuric Acid | researchgate.net |

| 6 - 9.5 | Hypochlorous Acid (HClO) | researchgate.net |

| > 9.5 | Hypochlorite Ion (ClO⁻) | researchgate.net |

Formation and Characterization of Environmental Transformation Products

The degradation of this compound through photochemical, biological, and hydrolytic pathways will result in the formation of various environmental transformation products (TPs). The identity of these TPs is crucial, as they can sometimes be more persistent or toxic than the parent compound. researchgate.net

Based on the degradation pathways of related compounds, several TPs can be anticipated.

From Hydrolysis: The primary hydrolysis product would be 2,3,3-trichloroacrylic acid and the corresponding amine from the larger parent molecule. Further degradation could lead to the loss of chlorine atoms.

From Photodegradation: Advanced oxidation processes, analogous to the UV/chlorine treatment of acrylamide, could generate a suite of smaller chlorinated molecules. researchgate.net These may include chloroform , dichloroacetonitrile , and trichloroacetamide . nih.govresearchgate.net Direct photolysis might also lead to dechlorinated or rearranged isomers.

From Biodegradation: Microbial action would likely yield 2,3,3-trichloroacrylic acid via amidase activity. epa.gov Subsequent action by dehalogenases could produce various chlorinated or non-chlorinated acrylic acid derivatives, and ultimately, compounds that can enter central metabolism, such as pyruvate. tandfonline.com The initial dehalogenation could also lead to the formation of compounds like 2,3-dichloro-1-propanol if reduction and hydroxylation occur. nih.gov

The characterization of these TPs in environmental samples or laboratory studies typically requires advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap systems, is the state-of-the-art approach for identifying known and unknown TPs in complex matrices. researchgate.net These methods allow for the accurate mass measurement of parent ions and their fragments, facilitating structure elucidation.

Q & A

Q. What are the standard synthetic routes for 2,3,3-Trichloroacrylamide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, Koenig et al. (2013) synthesized a derivative via coupling reactions using trichloroacrylic acid derivatives and amines under controlled anhydrous conditions . Optimization strategies include:

Q. What analytical techniques are recommended for quantifying this compound purity in research settings?

Validated methods include:

- Gas Chromatography (GC) with MS detection : Provides high sensitivity (LOD ≤ 0.1 ppm) for trace impurities. Use internal standards (e.g., deuterated acrylamide) to correct for matrix effects .

- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (acetonitrile:water, 70:30) achieve resolution of ~1.5 for structural analogs. Pre-column derivatization with dansyl chloride enhances detection .

- Validation protocols : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks.

- Spill management : Neutralize spills with activated carbon or sodium bicarbonate, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?

Discrepancies often arise from methodological variability. Mitigation strategies include:

- Standardized assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize protocols.

- Mechanistic studies : Evaluate reactive metabolites (e.g., epoxide intermediates) via LC-MS/MS to clarify bioactivation pathways.

- Cross-species comparisons : Compare rodent and in vitro human hepatocyte models to identify species-specific toxicokinetics .

Q. What methodologies are effective for studying the interaction of this compound with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., TRPC3 channels) on sensor chips to measure binding affinity (KD) in real-time. Koenig et al. (2013) reported a KD of 2.3 µM for TRPC3 inhibition .

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses. The acrylamide moiety forms hydrogen bonds with Arg143 and Tyr167 residues in TRPC3 .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-protein interactions, with buffer controls to account for solvation effects .

Q. What strategies can be employed to optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the acrylamide β-position to enhance electrophilicity and target engagement.

- Parallel synthesis : Utilize automated platforms (e.g., Chemspeed) to screen >100 derivatives in a single batch.

- In silico optimization : Apply QSAR models to predict logP and polar surface area for improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.